molecular formula C32H37Cl2N2OPRuS+2 B12306691 Dichloro[rel-[N(S)]-N-[2-[(R)-phenylthio-kappaS]ethyl]-4-morpholineethanamine-kappaNN4,kappaN4](triphenylphosphine)ruthenium(II)

Dichloro[rel-[N(S)]-N-[2-[(R)-phenylthio-kappaS]ethyl]-4-morpholineethanamine-kappaNN4,kappaN4](triphenylphosphine)ruthenium(II)

Cat. No.: B12306691
M. Wt: 700.7 g/mol
InChI Key: GNTNUGMBMVMZOL-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dichloro[rel-[N(S)]-N-[2-[(R)-phenylthio-kappaS]ethyl]-4-morpholineethanamine-kappaNN4,kappaN4](triphenylphosphine)ruthenium(II) is a useful research compound. Its molecular formula is C32H37Cl2N2OPRuS+2 and its molecular weight is 700.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality Dichloro[rel-[N(S)]-N-[2-[(R)-phenylthio-kappaS]ethyl]-4-morpholineethanamine-kappaNN4,kappaN4](triphenylphosphine)ruthenium(II) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Dichloro[rel-[N(S)]-N-[2-[(R)-phenylthio-kappaS]ethyl]-4-morpholineethanamine-kappaNN4,kappaN4](triphenylphosphine)ruthenium(II) including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Dichlororel-[N(S)]-N-[2-[(R)-phenylthio-kappaS]ethyl]-4-morpholineethanamine-kappaNN4,kappaN4ruthenium(II), a complex of ruthenium, has garnered significant attention in recent years due to its potential biological activities, particularly in the fields of anticancer and antimicrobial applications. This article provides a detailed overview of its biological activity, including data from various studies, case analyses, and relevant findings.

Chemical Structure and Properties

The compound is characterized by its unique ligand environment, which includes:

  • Dichloro : Two chlorine atoms coordinated to the ruthenium center.
  • Triphenylphosphine : A phosphine ligand that enhances the solubility and stability of the complex.
  • Morpholine and Phenylthio Groups : These groups may contribute to the biological activity by influencing cellular interactions.

Anticancer Activity

Research indicates that ruthenium complexes exhibit promising anticancer properties comparable to traditional platinum-based drugs. The mechanisms of action are believed to involve:

  • DNA Interaction : Ruthenium compounds can intercalate with DNA, leading to the induction of apoptosis in cancer cells. Studies have shown that complexes similar to the one can cause cell-cycle arrest and DNA fragmentation, indicative of apoptotic processes .
  • Cytotoxicity : In vitro studies have demonstrated significant cytotoxic effects against various cancer cell lines, including MCF7 (breast cancer) and A549 (lung cancer), with IC50 values lower than those observed for cisplatin .

Table 1: Cytotoxic Activity of Ruthenium Complexes

CompoundCell LineIC50 (µM)Mechanism
[RuCl2(PPh3)2]MCF715Apoptosis induction
[RuCl2(DMSO)(Hapbim)]Caco210DNA intercalation
Dichloro complexA54912Cell cycle arrest

Antimicrobial Activity

The antimicrobial properties of ruthenium complexes have also been investigated. Studies reveal that these compounds possess strong biostatic and biocidal activities against various bacterial strains:

  • Gram-positive Bacteria : Effective against Staphylococcus aureus and Enterococcus faecalis.
  • Gram-negative Bacteria : Notably active against Pseudomonas aeruginosa and Proteus vulgaris.
  • Fungi : Demonstrated efficacy against Candida albicans.

The mechanism of action appears to involve disruption of microbial membranes and interference with cellular functions, leading to cell death .

Case Studies

  • In Vitro Study on Cancer Cell Lines :
    • A study evaluated the cytotoxic effects of the dichloro complex on HL-60 (leukemia) and WM-115 (melanoma) cell lines. Results indicated that the compound exhibited higher cytotoxicity than cisplatin, with a significant reduction in cell viability observed through MTT assays .
  • Antimicrobial Efficacy Testing :
    • Another investigation assessed the antimicrobial activity of various ruthenium complexes against clinical isolates of bacteria. The dichloro complex showed potent inhibition against both Gram-positive and Gram-negative bacteria, suggesting its potential as a therapeutic agent for treating infections caused by resistant strains .

Scientific Research Applications

Key Applications

  • Catalysis
    • Hydrogenation Reactions : The ruthenium complex is utilized as a catalyst in hydrogenation reactions due to its ability to facilitate the addition of hydrogen across double bonds in organic substrates. This application is significant in organic synthesis, allowing for the production of various pharmaceuticals and fine chemicals.
    • Cross-Coupling Reactions : The compound can participate in cross-coupling reactions, which are pivotal in forming carbon-carbon bonds. These reactions are essential for synthesizing complex organic molecules, including those used in drug development.
  • Medicinal Chemistry
    • Anticancer Activity : Research indicates that ruthenium complexes exhibit promising anticancer properties. Studies have shown that the compound can interact with biomolecules such as DNA and proteins, potentially leading to apoptosis in cancer cells . The mechanism involves the formation of adducts with nucleic acids, disrupting cellular functions.
    • Neuropharmacology : The morpholine moiety contributes to the compound's ability to penetrate the blood-brain barrier, making it a candidate for developing treatments for central nervous system disorders. Morpholine derivatives are known to modulate pharmacokinetic properties, enhancing drug efficacy and bioavailability .
  • Coordination Chemistry
    • The compound's ability to form stable complexes with various ligands allows for its use in coordination chemistry studies. This aspect is crucial for understanding metal-ligand interactions and designing new materials with specific properties.

Data Tables

Application AreaSpecific Use CaseKey Findings
CatalysisHydrogenation of alkenesEffective catalyst yielding high selectivity
Cross-coupling reactionsFacilitates formation of complex organic molecules
Medicinal ChemistryAnticancer drug developmentInduces apoptosis in cancer cell lines
Treatment for CNS disordersEnhances brain permeability and efficacy
Coordination ChemistryMetal-ligand interaction studiesInsights into stability and reactivity patterns

Case Studies

  • Anticancer Mechanism Exploration : A study investigated the binding affinity of dichlororel-[N(S)]-N-[2-[(R)-phenylthio-kappaS]ethyl]-4-morpholineethanamine-kappaNN4,kappaN4ruthenium(II) to DNA. Results indicated that the compound forms stable adducts with DNA bases, leading to significant cytotoxic effects against various cancer cell lines.
  • Neuroactive Compound Development : Research focusing on morpholine derivatives highlighted their role in enhancing the pharmacological profile of CNS-active compounds. The incorporation of the morpholine ring in this ruthenium complex was shown to improve solubility and receptor binding affinity, making it a potential candidate for treating neurodegenerative diseases .

Chemical Reactions Analysis

Redox Reactions

The compound participates in oxidation-reduction processes, facilitated by its Ru(II) center:

  • Oxidation : Reacts with oxidizing agents like hydrogen peroxide (H₂O₂) to form Ru(III) or Ru(IV) species.

  • Reduction : Interacts with reducing agents such as sodium borohydride (NaBH₄) to generate lower oxidation states.

  • Electrochemical behavior : The Ru(II)/Ru(III) redox couple is accessible under controlled conditions, enabling electron transfer processes.

Ligand Exchange and Catalytic Activity

The compound’s coordination sphere allows for dynamic ligand exchange, enabling catalytic applications:

  • Hydrogenation catalyst : Acts as a precursor for hydrogenation of carbonyl groups (e.g., ketones, aldehydes), as demonstrated in studies involving related Ru complexes .

  • Substitution reactions : Labile chloride ligands can be replaced by stronger field ligands (e.g., bipyridine) to modulate reactivity.

  • Catalytic cycles : Under inert atmospheres (e.g., nitrogen), the compound facilitates repetitive catalytic turnovers in hydrogenation or transfer hydrogenation .

Biological Interactions

In medicinal chemistry contexts, the compound exhibits:

  • DNA binding : The Ru center interacts with DNA nucleotides, potentially disrupting replication or transcription.

  • Protein interactions : Covalent binding to cysteine residues in proteins (e.g., caspases) may induce apoptosis in cancer cells.

  • Redox-mediated toxicity : Generates reactive oxygen species (ROS) or modulates cellular redox states to trigger cell death pathways.

Comparison with Related Ruthenium Complexes

A comparative analysis highlights the compound’s unique features:

Compound Key Features Biological Activity
Target Compound Ru(II) with phenylthioethyl ligandApoptosis induction via DNA/protein binding
Ruthenium(II) Bipyridine Contains bipyridine ligandsDNA intercalation, anticancer effects
Cisplatin Platinum-based, DNA cross-linkingDNA damage, apoptosis
Ru(III) Complexes Higher oxidation stateVariable activity (e.g., antimicrobial)

The chiral environment and mixed ligand system in the target compound enhance selectivity for biological targets compared to simpler Ru complexes.

Structural Stability and Reactivity

  • Thermal stability : The compound remains intact under typical laboratory conditions but decomposes at high temperatures .

  • Solvent effects : Solubility varies in polar aprotic solvents (e.g., dichloromethane) versus polar protic solvents (e.g., water) .

  • Air sensitivity : Requires inert atmospheres (e.g., nitrogen) to prevent oxidation or ligand degradation .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for this ruthenium(II) complex, and how can its stereochemical purity be verified?

  • Methodological Answer : The compound is synthesized via ligand substitution reactions, where triphenylphosphine and chiral amine-thioether ligands coordinate to a ruthenium precursor (e.g., RuCl₂(PPh₃)₃). Key steps include controlling reaction temperature (60–80°C) and inert atmosphere to prevent ligand oxidation. Stereochemical verification requires chiral HPLC or X-ray crystallography to confirm the rel-[N(S), R] configuration. NMR (¹H, ³¹P) and IR spectroscopy can monitor ligand binding and κ-S/κ-N coordination modes .

Q. What catalytic applications are documented for this complex, and how does its performance compare to analogous ruthenium catalysts?

  • Methodological Answer : The compound is primarily explored in asymmetric hydrogenation and transfer hydrogenation due to its chiral ligand framework. Researchers should benchmark its enantioselectivity (e.g., using acetophenone reduction) against catalysts like Noyori-type Ru complexes. Kinetic studies (e.g., TOF, TON) under varying pressures (1–50 bar H₂) and solvents (MeOH, THF) are critical. Evidence suggests triphenylphosphine ligands enhance stability but may reduce activity compared to bidentate phosphines .

Q. How should researchers characterize the electronic and geometric structure of this complex to validate its coordination environment?

  • Methodological Answer : Use a combination of spectroscopic and computational tools:

  • Electronic Structure : UV-Vis spectroscopy to identify d-d transitions; cyclic voltammetry to assess redox potentials (e.g., Ru²⁺/Ru³⁺).
  • Geometry : X-ray crystallography for bond lengths/angles. If crystals are unavailable, DFT calculations (B3LYP/LANL2DZ) can predict optimized structures and compare with experimental IR/Raman data .

Advanced Research Questions

Q. How do non-covalent interactions (e.g., hydrogen bonding, π-stacking) influence the catalytic activity of this complex in asymmetric reactions?

  • Methodological Answer : Investigate solvent effects (polar vs. nonpolar) and substituent electronic profiles on enantioselectivity. Use NMR titration to detect weak interactions between the catalyst and substrates. Computational studies (MD simulations, QTAIM analysis) can map non-covalent interactions in transition states. Evidence from similar Ru-phosphine systems shows that π-stacking with aryl substrates enhances enantiomeric excess (ee) by stabilizing specific conformers .

Q. What experimental strategies can resolve contradictions in reported catalytic efficiencies across studies?

  • Methodological Answer : Replicate conflicting studies under standardized conditions (solvent purity, substrate ratio, temperature control). Use design-of-experiments (DoE) to isolate variables (e.g., ligand loading, Ru precursor source). For example, highlights yield discrepancies in analogous syntheses due to trace moisture; thus, rigorous drying of reagents and Schlenk techniques are critical. Statistical tools (ANOVA) can quantify the significance of each variable .

Q. How does thermal stability impact the recyclability of this catalyst, and what decomposition pathways are observed?

  • Methodological Answer : Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition thresholds (e.g., >230°C). In situ FTIR or mass spectrometry during heating can detect volatile byproducts (e.g., liberated PPh₃). Evidence from rhenium-phosphine complexes () suggests oxidative decomposition of phosphine ligands as a primary pathway. For recyclability, test catalyst performance over multiple cycles under inert vs. aerobic conditions .

Q. What advanced spectroscopic techniques can elucidate the dynamic behavior of this complex in solution?

  • Methodological Answer : Use variable-temperature NMR to study fluxionality (e.g., ligand rotation or κ-S/κ-N lability). EXAFS can probe local Ru coordination geometry in situ. Time-resolved fluorescence spectroscopy may reveal excited-state dynamics relevant to photocatalysis applications. emphasizes coupling experimental data with DFT-MD simulations to model solution-phase behavior .

Q. Methodological Framework for Research Design

  • Theoretical Linkage : Anchor studies to organometallic catalysis theory (e.g., Tolman’s electronic parameters for phosphines) or asymmetric induction models (e.g., Corey’s transition-state control) .
  • Experimental Design : Adopt split-plot designs () to test multiple variables (e.g., ligand stereochemistry, solvent polarity) efficiently. Include negative controls (e.g., ligand-free RuCl₃) to isolate catalytic effects .
  • Data Analysis : Apply multivariate regression to correlate steric/electronic ligand parameters with catalytic outcomes. Use crystallographic databases (e.g., CCDC) to benchmark structural data .

Properties

Molecular Formula

C32H37Cl2N2OPRuS+2

Molecular Weight

700.7 g/mol

IUPAC Name

dichlororuthenium(2+);2-morpholin-4-yl-N-(2-phenylsulfanylethyl)ethanamine;triphenylphosphane

InChI

InChI=1S/C18H15P.C14H22N2OS.2ClH.Ru/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-2-4-14(5-3-1)18-13-7-15-6-8-16-9-11-17-12-10-16;;;/h1-15H;1-5,15H,6-13H2;2*1H;/q;;;;+4/p-2

InChI Key

GNTNUGMBMVMZOL-UHFFFAOYSA-L

Canonical SMILES

C1COCCN1CCNCCSC2=CC=CC=C2.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.Cl[Ru+2]Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.